2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90per cent)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

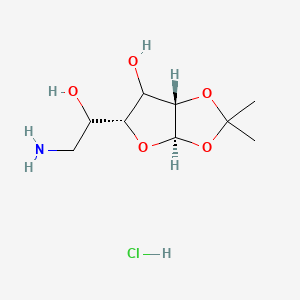

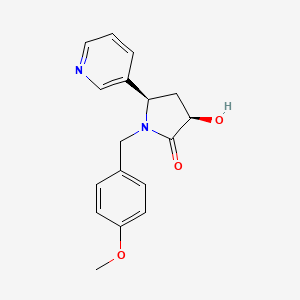

“2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate” is a fluorescent compound used for the rapid and selective modification of sulfhydryl groups of enzymes . It is a red solid with maximum absorption at 535nm and maximum emission at 605nm .

Molecular Structure Analysis

The molecular formula of this compound is C28H29N3O7S . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

The compound is used for the rapid and selective modification of sulfhydryl groups of enzymes . This suggests that it reacts with these groups, but the exact reaction mechanism is not specified in the search results.Physical and Chemical Properties Analysis

The compound is a red solid . It is soluble in water and ethanol, which are polar solvents . It has maximum absorption at 535nm and maximum emission at 605nm .Applications De Recherche Scientifique

Fluorescence Studies and Dye Metabolism

Rhodamine B, a component of 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate, has been extensively studied for its metabolic pathway and use as a dye. Research demonstrates that Rhodamine B is metabolized identically in dogs, rats, and rabbits, showing extensive absorption from the gastrointestinal tract at low dietary levels. The identified metabolites include 3′,6′-diaminofluoran and N,N′-diethyl-3′,6′-diaminofluoran, indicating that the basic fluoran structure of the Rhodamine B molecule remains intact during metabolism (Webb & Hansen, 1961). Further studies comparing the toxicity of Rhodamine B and its metabolite, 3,6-diaminofluoran, in rats highlight that 3,6-diaminofluoran exerted fewer toxic effects than Rhodamine B, and its metabolism occurs in liver cells' microsomes (Webb, Hansen, Desmond, & Fitzhugh, 1961).

Bait Markers for Wildlife Studies

Studies involving free-living badgers have utilized Rhodamine B as a long-lasting systemic bait marker. Rhodamine B was found to be detectable in serum, hair, and whiskers for up to 24 weeks post-ingestion, suggesting its utility as a marker for long-term wildlife studies (Cagnacci, Massei, Coats, de Leeuw, & Cowan, 2006).

Antidote Development for Toxic Gases

Research into sodium tetrathionate, which shares a chemical structure with methanethiosulfonate, has explored its potential as an antidote against cyanide and methanethiol poisoning. Tetrathionate reacts directly with cyanide under physiological conditions and has been shown to rescue mice and rabbits from lethal cyanide exposure, indicating its potential as an effective antidote for toxic gases (Chan et al., 2021).

Cell Staining and Visualization in Microscopy

Rhodamine derivatives, such as Rhodamine B, are frequently used in cell staining to enhance contrast in microscopy. For instance, Rhodamine 6G has been used to stain white blood cells, facilitating their visualization in the microvasculature, even at high center flow velocity (Baatz, Steinbauer, Harris, & Krombach, 1995).

Analyse Biochimique

Biochemical Properties

2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90%) interacts with enzymes, particularly those with sulfhydryl groups . The nature of these interactions involves the compound binding to these groups, allowing for their rapid and selective modification . This property makes it a valuable tool in biochemical research, particularly in studies involving enzymes.

Molecular Mechanism

The molecular mechanism of action of 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90%) involves its interaction with sulfhydryl groups present in enzymes . It binds to these groups, leading to their modification. This can result in changes in enzyme activity, which could subsequently lead to changes in gene expression and other cellular processes.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90per cent) involves the reaction of 5(6)-Tetramethyl-rhodamine-5-carboxylic acid with ethylenediamine, followed by reaction with methanethiosulfonyl chloride to form the desired product.", "Starting Materials": ["5(6)-Tetramethyl-rhodamine-5-carboxylic acid", "Ethylenediamine", "Methanethiosulfonyl chloride"], "Reaction": ["Step 1: Dissolve 5(6)-Tetramethyl-rhodamine-5-carboxylic acid and ethylenediamine in a suitable solvent.", "Step 2: Add a suitable base to the reaction mixture to form the corresponding amine salt.", "Step 3: Add methanethiosulfonyl chloride to the reaction mixture and stir at room temperature for a suitable amount of time.", "Step 4: Purify the product using column chromatography or other suitable methods."]} | |

Numéro CAS |

1329837-19-5 |

Formule moléculaire |

C29H33N3O6S2 |

Poids moléculaire |

583.718 |

Nom IUPAC |

3/',6/'-bis(dimethylamino)spiro[2-benzofuran-3,9/'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide |

InChI |

InChI=1S/C24H22N2O3.C5H11NO3S2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-5(7)6-3-4-10-11(2,8)9/h5-14H,1-4H3;3-4H2,1-2H3,(H,6,7) |

Clé InChI |

XRWWYYMLHIPCSG-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCSS(=O)(=O)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |

Synonymes |

MTS-TAMRA; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

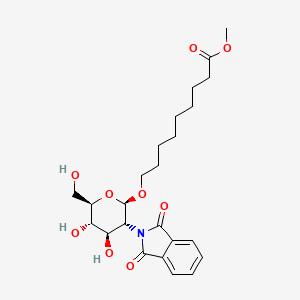

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

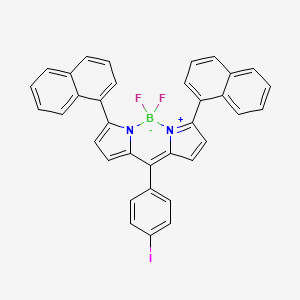

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)

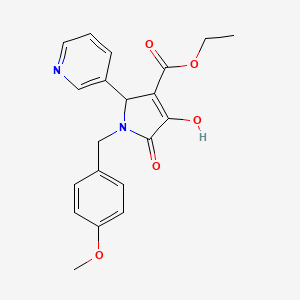

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)